2,4-Dibromo-6-methylpyridin-3-amine
CAS No.: 706789-26-6
Cat. No.: VC2030136
Molecular Formula: C6H6Br2N2
Molecular Weight: 265.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 706789-26-6 |
|---|---|
| Molecular Formula | C6H6Br2N2 |
| Molecular Weight | 265.93 g/mol |
| IUPAC Name | 2,4-dibromo-6-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 |
| Standard InChI Key | QIEYPRZZXMHRNU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=N1)Br)N)Br |
| Canonical SMILES | CC1=CC(=C(C(=N1)Br)N)Br |
Introduction
Chemical Structure and Properties
Molecular Identification
2,4-Dibromo-6-methylpyridin-3-amine has the molecular formula C6H6Br2N2, corresponding to a molecular weight of 265.93 g/mol. The compound's structure consists of a pyridine core with strategically positioned functional groups that determine its chemical behavior and reactivity.
Table 1: Chemical Identifiers of 2,4-Dibromo-6-methylpyridin-3-amine
| Identifier | Value |
|---|---|
| CAS Number | 706789-26-6 |
| Molecular Formula | C6H6Br2N2 |
| Molecular Weight | 265.93 g/mol |
| IUPAC Name | 2,4-dibromo-6-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 |
| Standard InChIKey | QIEYPRZZXMHRNU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=N1)Br)N)Br |
| PubChem Compound | 10084238 |
Physical and Chemical Properties
Based on its structure and comparison with similar brominated pyridines, 2,4-Dibromo-6-methylpyridin-3-amine is likely to exhibit the following properties:
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Physical State: Crystalline solid at room temperature
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Solubility: Limited solubility in water, but soluble in organic solvents (e.g., dichloromethane, chloroform, DMSO)
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Melting Point: Expected to be in the range of 100-200°C
The presence of bromine atoms significantly influences the electronic distribution within the molecule, affecting its reactivity and binding properties. The amino group contributes electron density to the pyridine ring, while the bromine atoms act as electron-withdrawing substituents, creating a unique electronic environment.
Synthesis Methods
Synthetic Routes
The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine typically involves the selective bromination of 6-methylpyridin-3-amine. This process can be achieved through electrophilic aromatic substitution using appropriate brominating agents under controlled conditions.
Alternative Synthetic Approaches
Another potential synthetic route might involve:
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Bromination of 6-methylpyridine to obtain dibromo derivatives
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Nitration at position 3
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Reduction of the nitro group to yield the corresponding amine
Reaction Conditions
For the successful synthesis of 2,4-Dibromo-6-methylpyridin-3-amine, the following conditions are typically employed:
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Brominating agents: Bromine (Br2) in acetic acid or N-bromosuccinimide (NBS)
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Solvents: Acetic acid, chloroform, or acetonitrile
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Temperature: Controlled conditions, typically from 0°C to room temperature
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Reaction time: 4-24 hours, depending on specific conditions
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pH: Acidic conditions often favor the bromination process
Purification Methods
The purification of 2,4-Dibromo-6-methylpyridin-3-amine typically involves:
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Neutralization of the reaction mixture
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Extraction with organic solvents
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Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate)
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Column chromatography for higher purity requirements
Chemical Reactivity
Reaction Patterns
The reactivity of 2,4-Dibromo-6-methylpyridin-3-amine is governed by the electronic effects of its substituents and the intrinsic properties of the pyridine ring. The compound can participate in various chemical transformations:
Nucleophilic Substitution Reactions
The bromine atoms at positions 2 and 4 can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles:
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Amines yielding amino-substituted derivatives
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Alkoxides leading to ether formations
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Thiols producing thioether derivatives
Cross-Coupling Reactions
2,4-Dibromo-6-methylpyridin-3-amine is particularly valuable in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
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Buchwald-Hartwig amination
Reactions Involving the Amino Group
The primary amino group at position 3 can undergo:
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Diazotization followed by various transformations
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Acylation or alkylation
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Condensation with carbonyl compounds
Reactivity Comparison
Table 2: Reactivity Comparison Between 2,4-Dibromo-6-methylpyridin-3-amine and Related Compounds
| Compound | Position of Functional Groups | Relative Reactivity |
|---|---|---|
| 2,4-Dibromo-6-methylpyridin-3-amine | Br at 2,4; NH2 at 3; CH3 at 6 | Reference compound |
| 2,6-Dibromo-4-methylpyridin-3-amine | Br at 2,6; NH2 at 3; CH3 at 4 | Different reactivity due to altered positions of bromine and methyl groups |
| 2,4-Dibromo-6-methyl-3-nitropyridine | Br at 2,4; NO2 at 3; CH3 at 6 | Higher electrophilicity due to nitro group |
| 2,4-Dibromo-6-methylpyridine | Br at 2,4; CH3 at 6; no NH2 | Less nucleophilic character without amino group |
Biological Activity and Applications
Antimicrobial Properties
Similar brominated pyridines have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. The presence of bromine atoms enhances antimicrobial properties due to their ability to form halogen bonds with biological targets.
Table 3: Predicted Antimicrobial Activity Based on Structural Analogs
| Target Organism | Expected Activity | Mechanism |
|---|---|---|
| Gram-positive bacteria (e.g., S. aureus) | Moderate to high | Interaction with cell wall components |
| Gram-negative bacteria (e.g., E. coli) | Moderate | Membrane disruption or enzyme inhibition |
| Fungi | Low to moderate | Interference with ergosterol synthesis |
Synthetic Applications
As a versatile synthetic intermediate, 2,4-Dibromo-6-methylpyridin-3-amine offers numerous applications in organic synthesis:
Building Block in Medicinal Chemistry
The compound serves as a valuable precursor for constructing complex molecular scaffolds with potential therapeutic applications:
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Kinase inhibitors
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Receptor modulators
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Enzyme inhibitors
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Antimicrobial agents
Development of Heterocyclic Compounds
The reactive sites in 2,4-Dibromo-6-methylpyridin-3-amine allow for the synthesis of various heterocyclic systems:
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Fused pyridine derivatives
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Bicyclic and tricyclic structures
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Pyridopyrimidines
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Pyridodiazepines
Structure-Activity Relationships
Electronic Effects
The biological and chemical properties of 2,4-Dibromo-6-methylpyridin-3-amine are significantly influenced by the electronic effects of its substituents:
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Bromine atoms: Electron-withdrawing through inductive effects, electron-donating through resonance
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Amino group: Electron-donating through resonance
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Methyl group: Electron-donating through inductive effects
These electronic effects create a unique distribution of electron density across the molecule, affecting its interaction with biological targets and its behavior in chemical reactions.
Structure Modifications and Effects
Table 4: Effects of Structural Modifications on Activity
| Modification | Expected Effect on Activity |
|---|---|
| Replacement of bromine with chlorine | Reduced lipophilicity, altered binding profile |
| Substitution on amino group | Modified hydrogen bonding capacity, potentially enhanced selectivity |
| Replacement of methyl with ethyl | Increased lipophilicity, potential steric effects |
| Addition of hydroxyl group | Enhanced hydrogen bonding, increased solubility |
Current Research and Future Directions
Research Trends
Current research involving 2,4-Dibromo-6-methylpyridin-3-amine and related compounds focuses on:
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Development of efficient synthetic methodologies with improved regioselectivity
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Exploration of novel cross-coupling reactions for diversifying the molecular scaffold
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Investigation of medicinal applications, particularly as antimicrobial and anticancer agents
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Structure-activity relationship studies to optimize biological properties
Future Prospects
Several promising research directions for 2,4-Dibromo-6-methylpyridin-3-amine include:
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High-throughput screening against various biological targets to identify novel applications
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Computational studies to predict reactivity patterns and biological interactions
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Development of derivative libraries for drug discovery programs
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Investigation of potential applications in materials science and polymer chemistry
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Exploration of green chemistry approaches for its synthesis
Analytical Methods
Identification and Characterization
The identification and characterization of 2,4-Dibromo-6-methylpyridin-3-amine can be achieved through various analytical techniques:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Expected to show signals for the methyl protons, aromatic proton, and amino protons
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13C NMR: Reveals the carbon framework of the molecule
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15N NMR: Provides information about the nitrogen environments
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Mass Spectrometry:
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Characteristic isotopic pattern due to bromine atoms
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Molecular ion peak at m/z 266 with M+2 and M+4 peaks due to bromine isotopes
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Infrared Spectroscopy:
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N-H stretching vibrations (3300-3500 cm-1)
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C=N and C=C stretching vibrations (1400-1600 cm-1)
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C-Br stretching vibrations (550-650 cm-1)
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography coupled with Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC)
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